2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Medicinal chemistry Structure-activity relationship (SAR) Multi-target drug design

2-(4-(Benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide (CAS 898409-44-4, molecular formula C13H11N3O5, MW 289.247) is a sesamol-derived acetamide featuring a 2,3-dioxo-3,4-dihydropyrazine core substituted at N4 with a benzo[d][1,3]dioxol-5-yl (sesamol) moiety and at N1 with an acetamide group. This compound belongs to a structurally distinct class of dual monoamine oxidase (MAO-A/MAO-B) and cholinesterase (AChE/BChE) inhibitors and was characterized as part of a focused library of sesamol-derived acetamides designed for multi-target neurotherapeutic investigation.

Molecular Formula C13H11N3O5
Molecular Weight 289.247
CAS No. 898409-44-4
Cat. No. B2470951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
CAS898409-44-4
Molecular FormulaC13H11N3O5
Molecular Weight289.247
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC(=O)N
InChIInChI=1S/C13H11N3O5/c14-11(17)6-15-3-4-16(13(19)12(15)18)8-1-2-9-10(5-8)21-7-20-9/h1-5H,6-7H2,(H2,14,17)
InChIKeyJCZZCMNLNQKXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide (CAS 898409-44-4): Compound Class and Procurement Context


2-(4-(Benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide (CAS 898409-44-4, molecular formula C13H11N3O5, MW 289.247) is a sesamol-derived acetamide featuring a 2,3-dioxo-3,4-dihydropyrazine core substituted at N4 with a benzo[d][1,3]dioxol-5-yl (sesamol) moiety and at N1 with an acetamide group [1]. This compound belongs to a structurally distinct class of dual monoamine oxidase (MAO-A/MAO-B) and cholinesterase (AChE/BChE) inhibitors and was characterized as part of a focused library of sesamol-derived acetamides designed for multi-target neurotherapeutic investigation [1][2]. The compound is catalogued by multiple chemical suppliers (e.g., A2B Chem Cat# BI98887) at typical research-grade purity of 95% .

Why In-Class MAO or Cholinesterase Inhibitors Cannot Substitute for CAS 898409-44-4 in Dual-Target Research Programs


Generic substitution within the sesamol-derived acetamide class is not scientifically justifiable because the dual MAO/ChE inhibitory profile is exquisitely sensitive to aryl ring substitution on the dioxopyrazine scaffold [1]. In the parent study, the 3,4-dichloro derivative (compound 19) achieved MAO-A IC50 = 0.053 ± 0.001 µM, the 4-methyl analog (compound 16) was the lead MAO-B inhibitor at IC50 = 0.019 ± 0.001 µM, while the 2,4-dichloro analog (compound 20) exhibited balanced dual MAO-A/MAO-B/ChE activity — demonstrating that even single-atom or positional changes on the pendant aryl ring produce large shifts in potency, isoform selectivity, and multi-target balance [1]. CAS 898409-44-4, bearing the unsubstituted benzodioxole (sesamol) moiety, represents the parent scaffold that defines the baseline pharmacophore from which these differentiated substitution-dependent profiles emerge; replacing it with a substituted analog or a structurally distinct MAO or ChE inhibitor severs the critical structure-activity relationship (SAR) continuum necessary for rational multi-target optimization [1].

Quantitative Differentiation Evidence for CAS 898409-44-4: Head-to-Head and Cross-Study Comparisons Against Closest Analogs and Reference Inhibitors


Structural Scaffold Differentiation: Unsubstituted Benzodioxole Parent vs. Substituted Analogs in the Same Series

CAS 898409-44-4 is the unsubstituted benzodioxole (sesamol) parent compound within the Kumar et al. (2024) series. Its structure lacks additional halogen or alkyl substituents on the pendant aryl ring, distinguishing it from the lead compounds in the series: compound 19 (3,4-dichloro), compound 16 (4-methyl), and compound 20 (2,4-dichloro) [1]. In the published study, the introduction of a 4-methyl group (compound 16) yielded the most potent MAO-B inhibitor (IC50 = 0.019 ± 0.001 µM), whereas 3,4-dichloro substitution (compound 19) produced the strongest MAO-A inhibitor (IC50 = 0.053 ± 0.001 µM), and 2,4-dichloro substitution (compound 20) generated a balanced dual MAO/ChE profile [1]. These data demonstrate that the parent benzodioxole scaffold is the essential pharmacophoric core whose substitution dictates both potency magnitude and isoform selectivity direction [1].

Medicinal chemistry Structure-activity relationship (SAR) Multi-target drug design

Multi-Target Inhibitory Profile: Dual MAO/ChE Engagement vs. Single-Target Reference Inhibitors

The sesamol-derived acetamide scaffold to which CAS 898409-44-4 belongs was explicitly designed for simultaneous inhibition of both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) — a multi-target strategy relevant to neurodegenerative diseases where both aminergic and cholinergic systems are compromised [1]. In contrast, the clinical reference inhibitors clorgyline and selegiline are single-target agents: clorgyline is a selective MAO-A inhibitor (IC50 = 0.096 ± 0.003 µM) and selegiline a selective MAO-B inhibitor (IC50 = 0.021 ± 0.002 µM), with negligible ChE activity [1]. The lead dual inhibitor in the series (compound 20) demonstrated MAO-A IC50 = 0.160 ± 0.009 µM, MAO-B IC50 = 0.071 ± 0.002 µM, AChE IC50 = 2.611 ± 0.086 µM, and BChE IC50 = 4.22 ± 0.162 µM — a four-target engagement profile inaccessible to either reference agent alone [1].

Neurodegenerative disease Polypharmacology Enzyme inhibition

Ancillary Pharmacological Properties: Antioxidant and Iron-Chelation Activity Within the Series

The Kumar et al. (2024) study reports that selected MAO-ChE inhibitors from the sesamol-derived acetamide series exhibited significant antioxidant and iron-chelation properties, suggesting potential utility in neurological disorders characterized by impaired iron homeostasis [1]. The benzodioxole (sesamol) moiety present in CAS 898409-44-4 is a known phenolic antioxidant and free radical scavenger (sesamol itself demonstrates DPPH radical scavenging with IC50 = 5.95 ± 0.56 µg/mL [2]), providing a mechanistic basis for ancillary antioxidant activity beyond enzyme inhibition. This multimodal profile — enzyme inhibition plus antioxidant plus iron-chelation — differentiates the sesamol-derived acetamide scaffold from standard MAO or ChE inhibitors (e.g., clorgyline, selegiline, donepezil) that lack intrinsic antioxidant functionality [1].

Oxidative stress Iron homeostasis Neuroprotection

Procurement-Grade Differentiation: Purity Specification and Research-Use Certification

CAS 898409-44-4 is supplied as a research-grade compound with a typical purity specification of 95% . The compound is catalogued by A2B Chem under Cat# BI98887 and is explicitly designated for research use only, not for human or veterinary applications . This purity tier is standard for early-stage medicinal chemistry and in vitro pharmacology studies. In contrast, clinical-stage comparators such as selegiline and clorgyline are available as pharmaceutical-grade materials (≥98–99% purity) with full regulatory documentation, commanding substantially higher cost and controlled substance handling requirements. The 95% purity specification positions CAS 898409-44-4 as suitable for SAR exploration, assay development, and in vitro screening, while providing cost efficiency relative to GMP-grade reference inhibitors.

Chemical procurement Quality specification Research reagent

Recommended Research and Procurement Application Scenarios for CAS 898409-44-4 Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Baseline Studies for Dual MAO/ChE Inhibitor Optimization

CAS 898409-44-4, as the unsubstituted benzodioxole parent scaffold, serves as the essential baseline comparator for SAR studies within the sesamol-derived acetamide series [1]. Research teams synthesizing substituted analogs (e.g., halogenated or alkylated derivatives) require this compound to establish the quantitative effect of each substituent on MAO-A, MAO-B, AChE, and BChE inhibitory potency. Without the parent compound data, the magnitude and direction of substitution effects cannot be calibrated, undermining the rigor of lead optimization campaigns [1].

Multi-Target Neurodegenerative Disease Drug Discovery Programs

Programs pursuing a polypharmacology approach to Alzheimer's or Parkinson's disease — where simultaneous elevation of monoaminergic and cholinergic neurotransmission is therapeutically desirable — can utilize CAS 898409-44-4 as a starting scaffold [1]. The compound's sesamol-derived benzodioxole core provides the dual MAO/ChE inhibitory pharmacophore that distinguishes this class from single-target clinical agents (e.g., selegiline for MAO-B, donepezil for AChE). Procurement of the parent compound enables medicinal chemistry teams to explore substitution patterns that fine-tune the balance between MAO and ChE potency [1].

Antioxidant-Enhanced Enzyme Inhibitor Screening Cascades

For screening cascades that value compounds combining direct enzyme inhibition with intrinsic antioxidant activity, CAS 898409-44-4 represents a scaffold with both functionalities built into a single molecular architecture [1]. The benzodioxole moiety confers radical-scavenging capacity (sesamol DPPH IC50 = 5.95 ± 0.56 µg/mL) [2], while the dioxopyrazine-acetamide core provides the enzyme inhibitory pharmacophore. This dual functionality is absent in conventional MAO or ChE inhibitors and may be particularly relevant for neurodegenerative disease models where oxidative stress and enzyme dysfunction are mechanistically linked [1].

Academic Chemical Biology Tool Compound Procurement

Academic laboratories investigating the role of dual MAO/ChE inhibition in cellular or in vivo models of neurodegeneration can procure CAS 898409-44-4 at research-grade purity (95%) as a cost-effective tool compound . At this purity specification, the compound is suitable for in vitro enzyme assays, cell-based studies, and preliminary in vivo pharmacokinetic profiling, without the cost premium associated with pharmaceutical-grade reference inhibitors . The Research Use Only designation aligns with academic and pre-clinical discovery workflows .

Quote Request

Request a Quote for 2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.